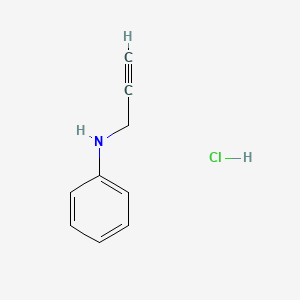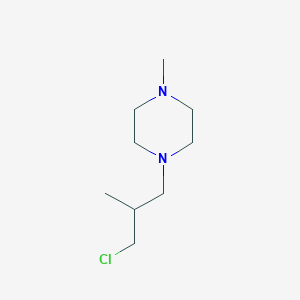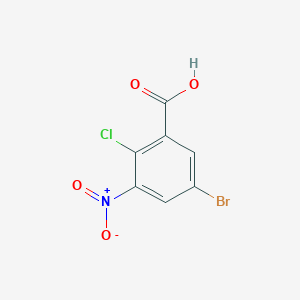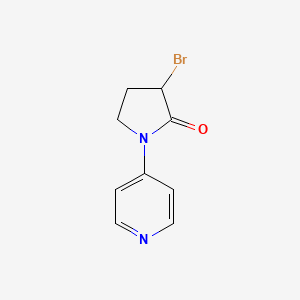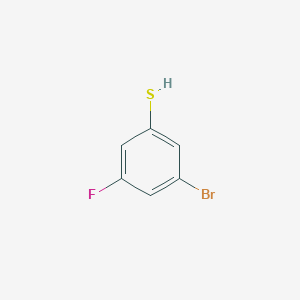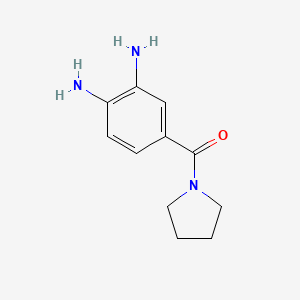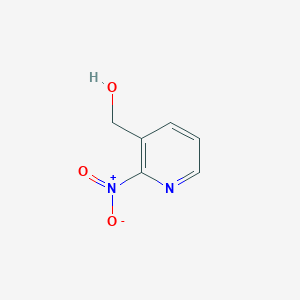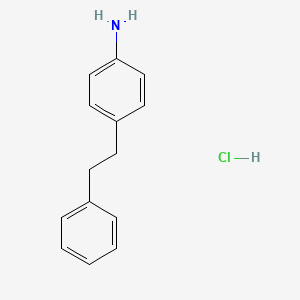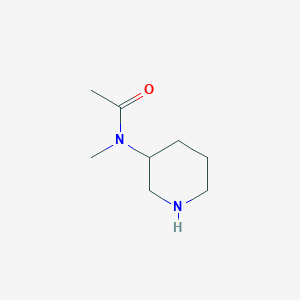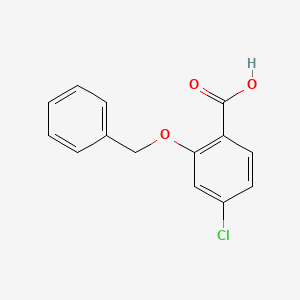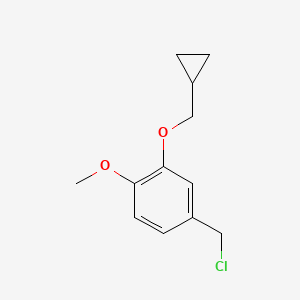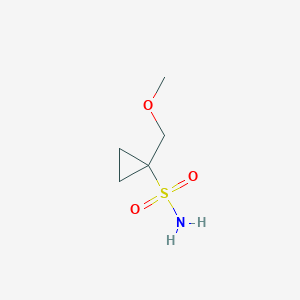
1-(Methoxymethyl)cyclopropane-1-sulfonamide
Vue d'ensemble
Description
1-(Methoxymethyl)cyclopropane-1-sulfonamide, also known as MMCPS, is an organosulfonamide compound with a wide range of applications in scientific research and industrial processes. It is a versatile compound that can be used as a reagent, catalyst, or inhibitor in a variety of chemical reactions. MMCPS has been studied extensively due to its unique properties and potential applications in the fields of organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Diels-Alder Reactions
1-(Methoxymethyl)cyclopropane-1-sulfonamide and similar compounds have potential applications in Diels-Alder reactions. A study by Suárez et al. (1995) suggests that compounds like 1-methoxy-1,3-cyclohexadiene, when reacting with sulfur dioxide, can form a sultine via a Diels-Alder reaction, indicating potential usage of related compounds in synthetic organic chemistry (Suárez et al., 1995).
Synthesis of Sultams
In a study by Rassadin et al. (2008), (methoxycarbonylmethane)sulfonanilides, which are structurally similar to 1-(Methoxymethyl)cyclopropane-1-sulfonamide, were alkylated to form sultams. This highlights the compound's relevance in the synthesis of sultams, a class of organic compounds with potential pharmaceutical applications (Rassadin et al., 2008).
Stereoselective Synthesis
Zhu et al. (2014) demonstrated that compounds like 1,1-cyclopropanes can be used in AlCl3-promoted formal [2 + 3]-cycloaddition with N-benzylic sulfonamides to construct stereoselective indane derivatives. This research suggests the utility of 1-(Methoxymethyl)cyclopropane-1-sulfonamide in stereoselective synthesis processes (Zhu et al., 2014).
Cyclopropane Derivatives
Research by Leusen et al. (2010) highlights the formation of sulfonyl substituted cyclopropanes, indicating the potential of 1-(Methoxymethyl)cyclopropane-1-sulfonamide in generating cyclopropane derivatives, which are significant in various chemical syntheses (Leusen et al., 2010).
Pummerer Rearrangement
Bhupathy and Cohen (1987) discussed the Pummerer rearrangements of cyclopropyl(methoxy)phenylsulfonium salts, which could be relevant to the study of 1-(Methoxymethyl)cyclopropane-1-sulfonamide. This rearrangement could be a key reaction in synthesizing various organic compounds (Bhupathy & Cohen, 1987).
Propriétés
IUPAC Name |
1-(methoxymethyl)cyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-9-4-5(2-3-5)10(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXINDYXFGNANSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)cyclopropane-1-sulfonamide | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

